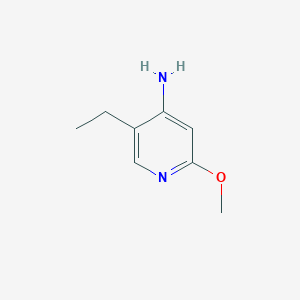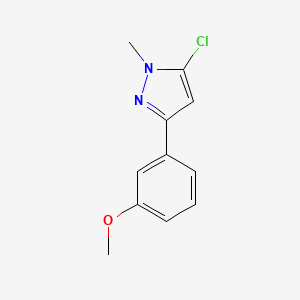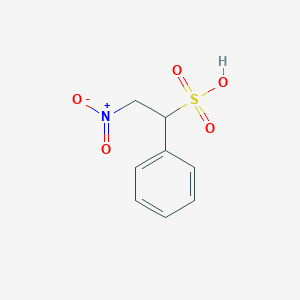
2-Nitro-1-phenylethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-1-phenylethanesulfonic acid is an organic compound that features a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) attached to a phenylethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Nitro-1-phenylethanesulfonic acid can be synthesized through the oxidation of 2-nitro-1-phenylethyl thioacetate. The oxidation is typically carried out using peroxyformic acid, which is generated in situ from formic acid and hydrogen peroxide . This method provides a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of reagents make this method suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-1-phenylethanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Peroxyformic acid (generated from formic acid and hydrogen peroxide).
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles can be used to replace the sulfonic acid group.
Major Products Formed
Oxidation: Further oxidized nitro compounds.
Reduction: 2-Amino-1-phenylethanesulfonic acid.
Substitution: Compounds with different functional groups replacing the sulfonic acid group.
Wissenschaftliche Forschungsanwendungen
2-Nitro-1-phenylethanesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Nitro-1-phenylethanesulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects . The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-1-phenylethane: Lacks the sulfonic acid group, making it less soluble and reactive.
1-Nitro-2-phenylethane: Similar structure but different positioning of the nitro group, leading to different chemical properties and reactivity.
Phenylethanesulfonic acid: Lacks the nitro group, resulting in different chemical behavior and applications.
Uniqueness
2-Nitro-1-phenylethanesulfonic acid is unique due to the presence of both the nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9NO5S |
|---|---|
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
2-nitro-1-phenylethanesulfonic acid |
InChI |
InChI=1S/C8H9NO5S/c10-9(11)6-8(15(12,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13,14) |
InChI-Schlüssel |
IRPGNKHNYJNEQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)
![4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)

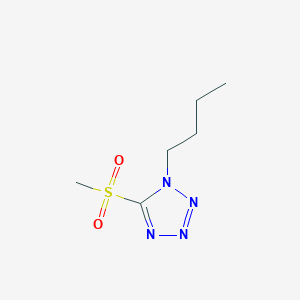
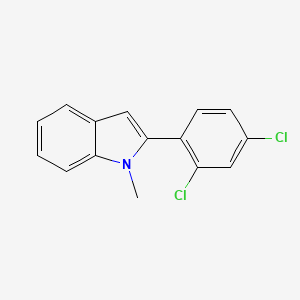
![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)


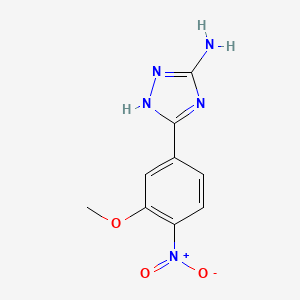
![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
